Product packaging for 2-Ethyl-4,6-dihydroxypyrimidine(Cat. No.:CAS No. 3709-98-6)

2-Ethyl-4,6-dihydroxypyrimidine

Cat. No.: B152359
CAS No.: 3709-98-6
M. Wt: 140.14 g/mol
InChI Key: CBXPKEZRCKCOID-UHFFFAOYSA-N
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Description

2-Ethyl-4,6-dihydroxypyrimidine is an organic compound with the molecular formula C6H8N2O2 and a molecular weight of 140.14 g/mol . Its CAS Registry Number is 3709-98-6 . As a pyrimidine derivative, this compound is part of a class of heterocyclic structures that are of significant interest in medicinal and agrochemical research due to their presence in a wide range of biologically active molecules. Pyrimidines are considered a privileged scaffold in synthetic chemistry for developing novel pharmaceuticals . This product is intended for research and further manufacturing applications only. It is not intended for direct human or veterinary use. Researchers can request a quote for this compound by contacting our team of experts. The product is supplied with a guaranteed purity and competitive pricing to support your scientific investigations. Please inquire for detailed product specifications, available batch information, and shipping details.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O2 B152359 2-Ethyl-4,6-dihydroxypyrimidine CAS No. 3709-98-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-4-hydroxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-2-4-7-5(9)3-6(10)8-4/h3H,2H2,1H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXPKEZRCKCOID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334473
Record name 2-Ethyl-4,6-dihydroxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3709-98-6
Record name 2-Ethyl-4,6-dihydroxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Ethyl 4,6 Dihydroxypyrimidine and Its Analogs

Cyclization Reactions for Pyrimidine (B1678525) Ring Formation

The formation of the core pyrimidine ring is the cornerstone of synthesizing 2-Ethyl-4,6-dihydroxypyrimidine. This is primarily achieved through cyclization reactions that bring together acyclic precursors.

Condensation Reactions with Ethyl Acetoacetate (B1235776) and Urea (B33335)

While not the most common route for this compound specifically, the condensation of a β-ketoester like ethyl acetoacetate with urea or its derivatives represents a fundamental and widely used method for constructing the pyrimidine skeleton. This reaction type involves the joining of a three-carbon fragment with a nitrogen-carbon-nitrogen (N-C-N) fragment, such as urea or amidines, to form the heterocyclic ring. bu.edu.eg

Reactions Involving O-Ethylisourea Derivatives and Malonic Acid Diesters

A more direct and industrially relevant synthesis involves the reaction of O-ethylisourea or its salts with a malonic acid dialkyl ester. google.com This method is a key process for producing 2-ethoxy-4,6-dihydroxypyrimidine (B1589393), a closely related analog and precursor. The process comprises contacting an O-ethylisourea salt, often generated in situ from cyanamide (B42294), with a malonic acid diester like dimethyl malonate or diethyl malonate in the presence of a base such as sodium methoxide (B1231860) or sodium ethoxide. google.comgoogle.com

The reaction is typically conducted in an alcohol solvent, such as methanol (B129727) or ethanol (B145695). google.com The resulting salt of the dihydroxypyrimidine can then be protonated with an acid to yield the neutral compound. google.com A significant advantage of this approach is the ability to produce the target compound in good yields and high purity without the need to isolate intermediate products. google.com

Table 1: Comparison of Reagents in O-Ethylisourea based Synthesis

O-Ethylisourea SourceMalonic Acid EsterBaseSolventTypical Temperature
O-ethylisourea hydrochlorideDimethyl malonateSodium methoxideMethanol0°C to 30°C google.com
O-ethylisourea hydrogen sulfate (B86663)Diethyl malonateSodium ethoxideEthanol-10°C to Room Temp google.com
In situ from cyanamide & H₂SO₄Diethyl malonateSodium ethoxideEthanol0°C to 10°C google.com

This table summarizes different combinations of starting materials and conditions used in the synthesis of 2-alkoxy-4,6-dihydroxypyrimidines.

Multi-Component Reactions (MCRs) in Pyrimidine Synthesis

Multi-component reactions (MCRs), such as the Biginelli reaction, offer an efficient pathway for synthesizing pyrimidine derivatives. researchgate.net These reactions involve the combination of three or more starting materials in a single step to form a complex product, thereby reducing the number of synthetic steps and purification stages. While specific MCRs for this compound are not extensively detailed in the provided context, the general principle is applicable. For instance, a modified Biginelli reaction could theoretically involve an amidine-like compound, a β-dicarbonyl compound, and an aldehyde to construct the pyrimidine ring. The development of MCRs is a key area in medicinal chemistry for creating libraries of structurally diverse compounds for screening. nih.gov

Industrial and Scalable Synthesis Routes

The transition from laboratory-scale synthesis to industrial production necessitates the development of cost-effective, high-yield, and environmentally benign processes.

Urea as a Starting Material in Multi-Step Processes

For industrial-scale synthesis, utilizing inexpensive and readily available starting materials is crucial. Urea is an attractive initial raw material for this reason. google.com A multi-step process can be designed where urea is first converted to an O-ethylisourea salt, such as O-ethylisourea sulfate, by reacting it with agents like diethyl sulfate. google.com This intermediate is then subjected to a cyclization reaction with a suitable three-carbon component, like a malonic ester, to form the 2-alkoxy-4,6-dihydroxypyrimidine ring. google.com This route avoids the challenges associated with handling and isolating less stable intermediates. google.com

Optimization of Reaction Conditions for Improved Yields and Purity

Optimizing reaction parameters is critical for maximizing yield and ensuring the high purity required for pharmaceutical and agrochemical applications. Key areas of optimization include:

Temperature Control: The reaction temperature is carefully controlled to balance reaction rate with the stability of intermediates like O-ethylisourea, which can decompose at higher temperatures. google.comgoogle.com However, it has been found that the synthesis can be conducted at elevated temperatures without significant loss of purity or yield, which is beneficial for industrial-scale production. google.com

Base and Solvent Selection: The choice of base (e.g., sodium methoxide vs. sodium ethoxide) and solvent can influence the reaction outcome. For instance, using sodium ethoxide is preferred for producing very pure 2-ethoxy-4,6-dihydroxypyrimidine, as sodium methoxide can lead to the formation of methoxy (B1213986) by-products. google.com

Reagent Stoichiometry: The molar ratios of the reactants, such as the O-ethylisourea salt and the malonic acid diester, are adjusted to ensure complete conversion and minimize side reactions. google.com

Table 2: Reported Yields under Various Conditions

Synthesis MethodKey ReactantsYieldPurityReference
O-ethylisourea hydrochloride & Dimethyl malonateO-ethylisourea HCl, Dimethyl malonate, Sodium methoxide67.2%Not specified google.com
In situ from Cyanamide & HClCyanamide, HCl, Diethyl malonate, Sodium ethoxideNot specifiedHigh google.com
Guanidine & Dimethyl malonate (for analog)Guanidine HCl, Dimethyl malonate, Sodium methoxide85%Not specified chemicalbook.com

This table presents reported yields for the synthesis of 2-alkoxy- and 2-amino-4,6-dihydroxypyrimidines, illustrating the effectiveness of different synthetic approaches.

Green Chemistry Approaches in this compound Synthesis

Traditional methods for synthesizing pyrimidine derivatives have often been criticized for their reliance on hazardous solvents and toxic reagents, which pose risks to both human health and the environment. rasayanjournal.co.in In response, the field of green chemistry has introduced more sustainable techniques, including the use of alternative energy sources and advanced catalytic systems, to produce pyrimidines with higher yields, reduced environmental impact, and greater economic feasibility. rasayanjournal.co.inpowertechjournal.com These modern approaches are characterized by waste reduction, shorter reaction times, and simplified workup procedures. rasayanjournal.co.in

Microwave and Ultrasound Irradiation Techniques

The application of non-conventional energy sources like microwave (MW) and ultrasound (US) irradiation has revolutionized the synthesis of pyrimidine scaffolds. nih.govnih.gov These techniques accelerate reaction rates, often leading to higher yields in significantly shorter timeframes compared to conventional heating methods. omicsonline.orgresearchgate.net

Microwave-assisted synthesis, for instance, has been shown to dramatically reduce reaction times for the creation of various pyrimidine derivatives. foliamedica.bg In one-pot multicomponent reactions, microwave irradiation can facilitate the synthesis of complex pyrimidine structures in minutes, whereas conventional methods might take several hours. foliamedica.bgnih.gov For example, the synthesis of certain tetrahydropyrimidine (B8763341) derivatives was achieved in 22-24 minutes under microwave conditions, a stark contrast to the 20-24 hours required with conventional refluxing. foliamedica.bg

Ultrasound irradiation has also emerged as a powerful tool in pyrimidine synthesis. nih.gov The physical process of acoustic cavitation creates, enlarges, and implodes gaseous cavities in the liquid, generating localized high pressures and temperatures that accelerate the chemical reaction. researchgate.net This method has been successfully applied to the synthesis of dihydropyrimidine-2-thiones, where reaction times were reduced from approximately 6 hours to just 20-30 minutes, with a concurrent increase in product yields. researchgate.netshd.org.rs Similarly, the synthesis of 2-pyrazolyl pyrimidines under ultrasound irradiation was completed in 1 hour in the presence of KOH at room temperature, yielding products in the 61-85% range without the need for extensive purification. nih.gov

The following table summarizes the comparative efficacy of these green techniques versus conventional heating for the synthesis of various pyrimidine analogs.

ProductMethodCatalyst/ReagentReaction TimeYield (%)Reference
Dihydropyrimidine (B8664642) Derivative MicrowaveHydrochloric Acid3 minNot specified omicsonline.org
Tetrahydropyrimidine Derivative Conventional-20-24 hrsLower foliamedica.bg
Tetrahydropyrimidine Derivative Microwave-22-24 minHigher foliamedica.bg
Dihydropyrimidine-2-thione ConventionalThiourea (B124793)5.5-6.5 hrs54-65% nih.govresearchgate.net
Dihydropyrimidine-2-thione UltrasoundThiourea20-30 min73-82% researchgate.netshd.org.rs
4-(2-Phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-one UltrasoundSm(ClO₄)₃Specified PeriodHigh nih.gov

Catalyst Development for Sustainable Synthesis

The development of novel and reusable catalysts is a cornerstone of green chemistry, aiming to improve reaction efficiency and sustainability. powertechjournal.combenthamdirect.com For pyrimidine synthesis, research has focused on transition-metal catalysts, heterogeneous catalysts, and novel solvent systems that also act as catalysts.

A significant advancement is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. acs.orgnih.govorganic-chemistry.org This process, which utilizes PN5P-Ir-pincer complexes, is highly regioselective and proceeds through a sequence of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts. acs.orgbohrium.com This method allows for the creation of highly and unsymmetrically substituted pyrimidines with yields of up to 93%. acs.orgnih.gov The use of alcohols as starting materials is particularly advantageous as they can be derived from biomass. organic-chemistry.org

In the realm of heterogeneous catalysis, zirconia nanoparticles (ZrO2 NPs) have been employed as an efficient and reusable catalyst for the one-pot, three-component synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives under solvent-free conditions. researchgate.net This approach offers high yields and short reaction times. researchgate.net

Furthermore, Deep Eutectic Solvents (DES) are being explored as green and potent catalysts. nih.gov A DES formed by mixing methyl triphenylphosphonium bromide and gentisic acid has been used for the synthesis of benzo acs.orgnumberanalytics.comchromeno[2,3-d]pyrimidines and pyrano[2,3-d]pyrimidines. nih.gov This catalytic system drastically reduced reaction times—in some cases from over 720 minutes to under 50 minutes—while operating under solvent-free conditions. nih.gov

The table below highlights key sustainable catalysts developed for pyrimidine synthesis.

CatalystTypeApplicationKey AdvantagesYield (%)Reference
PN5P-Ir-pincer complexes Homogeneous (Transition-Metal)Multicomponent synthesis from alcohols and amidinesHigh regioselectivity, uses biomass-derivable starting materials, liberates only H₂ and H₂OUp to 93% acs.orgnih.govbohrium.com
NaIO₄ Transition-Metal-FreeSynthesis from aromatic ketones, aldehydes, and ammonium (B1175870) saltsAvoids transition metals, generates only water as a byproductNot specified rsc.org
ZrO₂ Nanoparticles HeterogeneousSynthesis of hexahydropyrido[2,3-d]pyrimidinetrionesHigh yields, short reaction time, solvent-free, reusable catalystHigh researchgate.net
MTPPBr/GA-DES Deep Eutectic SolventSynthesis of benzo acs.orgnumberanalytics.comchromeno[2,3-d]pyrimidinesDrastically reduced reaction times, solvent-free, clean reaction profileHigh nih.gov

Synthetic Challenges and Future Directions in Chemical Synthesis

Despite significant progress, the synthesis of this compound and its analogs faces several challenges, particularly concerning industrial-scale production and precursor stability. google.com The synthesis of the closely related 2-ethoxy-4,6-dihydroxypyrimidine highlights some of these issues. A key precursor, O-ethylisourea hydrochloride, is difficult to produce economically at a technical scale due to its high solubility in ethanol (which complicates isolation and reduces yields), its corrosive nature, and its instability. google.com A potential solution that has been developed involves the in-situ formation and reaction of O-ethylisourea salts without the need for isolation and purification, which is a notable process improvement. google.com The mainstream synthesis starting from O-ethylisourea sulfate is constantly being evaluated to develop lower-cost production processes for large-scale manufacturing. google.com

Furthermore, the growing importance of pyrimidine derivatives as therapeutic agents is a primary driver of synthetic innovation. numberanalytics.comfrontiersin.org As new biological targets are identified, such as the enzymes in the pyrimidine biosynthesis pathway like dihydroorotate (B8406146) dehydrogenase (DHODH), the demand for novel and selectively functionalized pyrimidine inhibitors increases. numberanalytics.comnih.govtaylorandfrancis.com This necessitates the development of highly selective and efficient synthetic methods to create diverse libraries of these potential drug candidates. acs.orgnumberanalytics.com

Chemical Reactivity and Derivatization Strategies of 2 Ethyl 4,6 Dihydroxypyrimidine

Functionalization of the Pyrimidine (B1678525) Core

The strategic functionalization of the pyrimidine ring is paramount for the development of novel compounds with tailored properties. The inherent electronic nature of the pyrimidine nucleus, characterized by its electron-deficient properties, dictates its reactivity towards various reagents.

Halogenation Reactions: Synthesis of Dichloropyrimidine Derivatives

The conversion of the hydroxyl groups of 2-Ethyl-4,6-dihydroxypyrimidine to chloro substituents is a critical step in activating the pyrimidine core for further transformations. This is typically achieved through chlorination reactions, most commonly employing phosphorus oxychloride (POCl₃). mdpi.com The reaction transforms the relatively unreactive hydroxyl groups into good leaving groups, paving the way for subsequent nucleophilic substitution or cross-coupling reactions.

The process involves the reaction of this compound with a chlorinating agent, often in the presence of a base such as N,N-diethylaniline or triethylamine, to yield 2-Ethyl-4,6-dichloropyrimidine. mdpi.comgoogle.com The use of a Vilsmeier-Haack type reagent, formed from POCl₃ and a tertiary amine like N,N-dimethylaniline, has also been reported to facilitate this transformation. google.com These methods are scalable and have been optimized to produce the desired dichloropyrimidine derivative in good yields. google.com

Table 1: Representative Halogenation Reaction Conditions

Starting MaterialReagentsSolventConditionsProductYield
2-Ethoxy-4,6-dihydroxypyrimidine (B1589393)Phosphorus oxychloride, Triethylamine1,2-Dichloroethane-2-Ethoxy-4,6-dichloropyrimidine (B1311153)-
2-Amino-4,6-dihydroxypyrimidinePhosphorus oxychloride, N,N-Dimethylaniline-55-68°C2-Amino-4,6-dichloropyrimidineHigh

Introduction of Halogen Substituents for Further Cross-Coupling

The resulting 2-ethyl-4,6-dichloropyrimidine is a key intermediate for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govresearchgate.netresearchgate.net These reactions enable the formation of carbon-carbon bonds by coupling the dichloropyrimidine with various organoboron reagents.

The regioselectivity of these cross-coupling reactions on dichloropyrimidines is a subject of considerable interest. While conventional wisdom suggests that halides adjacent to a nitrogen atom are more reactive, studies on 2,4-dichloropyrimidines have shown a preference for coupling at the C4-position. nih.govnih.gov This "unusual" regioselectivity has been rationalized by computational studies based on bond dissociation energies. nih.gov The development of one-pot, regioselective double Suzuki coupling reactions further enhances the efficiency of synthesizing diarylated pyrimidines. nih.gov

Fluorination Reactions for Analog Preparation

The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties. In the context of this compound derivatives, fluorination offers a pathway to novel analogs. A common strategy involves the conversion of the dihydroxypyrimidine to a dichloropyrimidine intermediate, followed by a halogen exchange (Halex) reaction. google.com

For instance, 2-ethoxy-4,6-dichloropyrimidine can be treated with a fluorinating agent like potassium fluoride (B91410) to yield 2-ethoxy-4,6-difluoropyrimidine. google.com This two-step sequence, starting from the corresponding dihydroxypyrimidine, provides an effective route to difluorinated pyrimidine derivatives. google.com Direct deoxofluorination of hydroxypyrimidines using reagents like diethylaminosulfur trifluoride (DAST) represents an alternative approach to accessing fluorinated pyrimidines.

Nucleophilic Aromatic Substitution (SNAr) on Substituted Pyrimidines

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by electron-withdrawing groups or when bearing good leaving groups like halogens. mdpi.comnih.govlibretexts.org

Site-Selective Functionalization at Electrophilic Positions

The positions ortho and para to the ring nitrogens in the pyrimidine nucleus are electronically activated towards nucleophilic attack. In 4,6-disubstituted pyrimidines, the C2 and C5 positions are key sites for functionalization. The presence of two nitrogen atoms in the ring decreases electron density and helps to stabilize the negatively charged intermediates (Meisenheimer complexes) formed during SNAr reactions. mdpi.comnih.gov

The regioselectivity of SNAr reactions on dichloropyrimidines can be controlled by the nature of the nucleophile and the reaction conditions. For example, in the reaction of 2,4-dichloropyrimidines with certain nucleophiles, substitution preferentially occurs at the C4 position. nih.gov This site-selectivity allows for the stepwise introduction of different substituents at specific positions on the pyrimidine core. mdpi.comnih.gov

Amination Reactions, including C2-Selective Amination

Aminated pyrimidines are a highly important class of compounds, frequently found in bioactive molecules. nih.govresearchgate.netacs.org The introduction of an amino group onto the pyrimidine ring can be achieved through SNAr reactions on chloropyrimidine derivatives. For instance, the reaction of 2-ethyl-4,6-dichloropyrimidine with various amines can lead to mono- or di-aminated products. nih.gov

Achieving C2-selective amination on the pyrimidine core is a significant synthetic challenge due to the comparable reactivity of the C2 and C4/C6 positions. thieme-connect.com However, recent advances have described methods for the C2-selective amination of pyrimidines. nih.govresearchgate.netacs.org One approach involves the use of tertiary amine nucleophiles with 5-substituted-2,4-dichloropyrimidines, which surprisingly leads to excellent C2 selectivity. nih.gov Another innovative strategy employs mechanism-based reagent design to achieve C2-selective C-H functionalization, providing a divergent route to 2-aminopyrimidines. nih.govresearchgate.netacs.org These methods are compatible with a range of sensitive functional groups and allow for the synthesis of complex aminopyrimidines with high selectivity. nih.govresearchgate.netacs.org

Direct C–H Functionalization Approaches

Direct C–H functionalization is a powerful strategy in modern organic synthesis that allows for the conversion of C–H bonds into new C-C or C-heteroatom bonds, offering an atom-economical approach to molecular diversification. nih.govnih.gov For pyrimidine systems, including this compound, transition metal-catalyzed C–H activation has emerged as a key methodology. researchgate.netresearchgate.net These reactions often employ directing groups, which are native functionalities within the substrate that coordinate to the metal catalyst, guiding the functionalization to a specific C–H bond, typically at the ortho-position. nih.govnih.govresearchgate.net

Palladium-catalyzed reactions are prominent in this field, enabling transformations such as arylation, iodination, and acetoxylation of aryl C–H bonds. nih.govnih.gov For instance, the pyrimidine ring itself can act as a directing group to facilitate the regioselective functionalization of an appended aryl group. nih.gov In the context of this compound, the hydroxyl groups or the pyrimidine nitrogen atoms could potentially serve as directing groups. The C-5 position of the pyrimidine ring is a primary site for electrophilic substitution and can be targeted for functionalization.

While specific examples for this compound are not extensively detailed in the reviewed literature, the general principles of C-H activation on pyrimidine derivatives are well-established. researchgate.net These approaches often involve catalysts based on palladium, rhodium, or iridium. youtube.com For example, rhodium-catalyzed silylation and iridium-catalyzed alkylation of C-H bonds in urea (B33335) derivatives demonstrate the potential of these methods. youtube.com The choice of catalyst, oxidant, and reaction conditions is crucial for achieving high selectivity and yield. nih.govyoutube.com

Derivatization for Scaffold Expansion

Synthesis of Fused Pyrimidine Systems (e.g., Pyrimido[4,5-d]pyrimidines)

The expansion of the pyrimidine scaffold to create fused heterocyclic systems is a valuable strategy for generating novel chemical entities. nih.gov Pyrimido[4,5-d]pyrimidines, for example, are an important class of fused heterocycles. The synthesis of these systems can be achieved from appropriately substituted pyrimidine precursors. A general two-step method involves the reaction of a 4-aminopyrimidine-5-carbonitrile (B127032) with a triethylorthoester, followed by reaction of the resulting imidate intermediate with a substituted aniline (B41778) in the presence of an acid catalyst. mdpi.com

Applying this logic to this compound would first require its conversion to a suitable amino-carbonitrile derivative. For instance, the hydroxyl groups could be converted to chloro groups, followed by amination and cyanation to yield a precursor like 4-amino-2-ethyl-6-chloropyrimidine-5-carbonitrile. This intermediate could then undergo cyclization reactions to form the fused pyrimido[4,5-d]pyrimidine (B13093195) core. The specific reaction yields are sensitive to the substituents on the pyrimidine ring and the aromatic ring being introduced. mdpi.com

Precursor TypeReagentsProductOverall Yield Range
4-Amino-2,6-dialkylpyrimidine-5-carbonitrile1. Triethylorthoester 2. Substituted Aniline, Acetic AcidDiphenylpyrimido[4,5-d]pyrimidin-4-amines16% - 57% mdpi.com

This table illustrates a general synthetic route and yield range for pyrimido[4,5-d]pyrimidines based on analogous precursors.

Preparation of Hydrazone Derivatives

Hydrazone derivatives are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities. healthinformaticsjournal.com They are typically synthesized by the condensation reaction of a carbohydrazide (B1668358) with an aldehyde or a ketone. nih.gov The synthesis of hydrazone derivatives of this compound would likely involve the initial functionalization of the pyrimidine ring to introduce a hydrazide moiety.

A common synthetic route involves reacting a suitable starting material with hydrazine (B178648) or a substituted hydrazine. nih.gov For this compound, one of the hydroxyl groups could be converted to a leaving group, followed by reaction with a hydrazine-containing reagent to form a pyrimidinyl hydrazine. This intermediate can then be reacted with various aldehydes and ketones to generate a library of hydrazone derivatives. nih.govnih.gov The hydrazone moiety, with its flexible structure and ability to act as a hydrogen bond donor and acceptor, can significantly alter the chemical properties of the parent molecule. nih.gov

Reactant 1Reactant 2SolventProduct Type
Substituted Hydrazine/HydrazideAldehyde/KetoneEthanol (B145695), Methanol (B129727), Acetic AcidHydrazone Derivative nih.gov
Aryldiazonium SaltActive Hydrogen Compound-Hydrazone Derivative nih.gov

This table outlines general methods for the synthesis of hydrazone derivatives.

Tautomerism and Dimerization Phenomena in 4,6-Dihydroxypyrimidine (B14393) Systems

Influence on Physicochemical Properties and Reactivity

The 4,6-dihydroxypyrimidine core, present in this compound, exhibits complex tautomeric behavior, which profoundly influences its physicochemical properties and reactivity. acs.orgacs.org It can exist in several tautomeric forms, including the dihydroxy, hydroxy-oxo, and dioxo forms. acs.org Spectroscopic studies, particularly NMR, have shown that in dimethyl sulfoxide (B87167) (DMSO), the hydroxy-oxo form is the predominant species, in equilibrium with smaller amounts of the dioxo form. acs.org In aqueous solutions, the situation is further complicated by the potential for zwitterionic forms to play a significant role. acs.org

This tautomeric equilibrium affects properties such as basicity. Studies on 4,6-dihydroxypyrimidine and its derivatives have shown that alkyl substituents at the 2-position, such as the ethyl group in the title compound, increase the basicity. acs.orgacs.org The tautomeric form present in solution will dictate the site of protonation and other chemical reactions. For instance, the presence of both lactam and lactim forms influences the molecule's ability to act as both a hydrogen bond donor and acceptor. acs.org

Tautomeric FormPredominant SolventMethod of Study
Hydroxy-oxo form (Lactam-lactim)Dimethyl Sulfoxide (DMSO)NMR Spectroscopy acs.org
Zwitterionic formsAqueous solutionsBasicity Measurements, NMR acs.org
Dioxo formMinor species in DMSONMR Spectroscopy acs.org

This table summarizes the predominant tautomeric forms of 4,6-dihydroxypyrimidine in different media.

Study of Zwitterionic Forms and Asymmetric Dimerization

A key feature of 4,6-dihydroxypyrimidine systems is their ability to form zwitterionic species and undergo dimerization. acs.orgacs.org X-ray structure analysis has revealed that 4,6-dihydroxypyrimidine can exist in two polymorphic crystalline forms: a molecular form and an ionic polymorph where molecules are differentiated into positive and negative ions. acs.orgacs.org The existence of zwitterionic forms in aqueous solution has been proposed based on basicity measurements and NMR spectroscopy. acs.org

Furthermore, these systems can undergo spontaneous dimerization. acs.orgacs.org An important example is the asymmetric dimerization observed in N-methyl derivatives of 4,6-dihydroxypyrimidine. acs.orgacs.org The dimerization process can be slow, with equilibrium in aqueous solution being reached over several days. acs.org Acidic conditions have been shown to suppress this dimerization. acs.org This phenomenon is crucial as the formation of dimers can affect the interpretation of physicochemical data and the reactivity of the compound in solution. The ability of adenosine (B11128) deaminases to form asymmetric homodimers has also been noted as important for substrate recognition, a principle that may have parallels in simpler chemical systems. nih.govnih.gov

Advanced Spectroscopic Investigations and Protonation Studies

Basicity Studies of 2-Ethyl-4,6-dihydroxypyrimidine and its Derivatives

The basicity of this compound and related compounds has been systematically investigated, primarily through spectroscopic analysis in highly acidic environments. nih.govacs.org These studies are crucial for understanding the reactivity of the pyrimidine (B1678525) ring, particularly in processes like nitration, which are heavily influenced by protonation states. nih.govacs.org

In strongly acidic media, such as sulfuric acid solutions ranging from 0.1% to 99.5%, this compound undergoes two distinct protonation stages. nih.govacs.orgnih.gov This behavior is comparable to its parent compound, 4,6-dihydroxypyrimidine (B14393), and the 2-methyl derivative. nih.govacs.orgnih.gov The first protonation is thought to occur at a pyridine (B92270) nitrogen atom on the zwitterionic form of the molecule. nih.gov The second protonation adds a proton to the oxygen of a carbonyl group, forming a doubly charged cation. nih.gov This multi-stage protonation contrasts with derivatives like 6-hydroxy-2-ethyl-5-nitropyrimidine-4(3H)-one, which forms only a monocation under similar conditions. nih.govacs.orgnih.gov The well-known derivative barbituric acid exhibits even more complex behavior, undergoing three protonation stages. nih.govacs.orgnih.gov

Substituents on the pyrimidine ring exert a predictable and significant influence on the compound's basicity. acs.orgnih.govacs.org

Alkyl Substituents : The presence of electron-donating alkyl groups, such as the ethyl group at position 2, generally increases the basicity of the 4,6-dihydroxypyrimidine core. nih.govacs.orgacs.org However, a nuanced effect is observed when comparing the 2-methyl and 2-ethyl derivatives. Replacing the methyl group with an ethyl group was found to slightly decrease the basicity for the first protonation step while increasing it for the second protonation. acs.org

Nitro Substituents : Conversely, the introduction of a strong electron-withdrawing group, like a nitro group at position 5, leads to a marked decrease in basicity. nih.govacs.orgacs.org This is demonstrated by the fact that 6-hydroxy-2-ethyl-5-nitropyrimidine-4(3H)-one only undergoes a single protonation, unlike the non-nitrated parent compound which protonates twice. nih.govacs.orgnih.gov

The following table summarizes the basicity constants (pKb) for this compound and related compounds, illustrating the impact of different substituents.

CompoundpKb1pKb2
4,6-Dihydroxypyrimidine-0.15-5.73
6-Hydroxy-2-methylpyrimidine-4(3H)-one-0.06-5.92
6-Hydroxy-2-ethylpyrimidine-4(3H)-one -0.12 -5.83
Barbituric acid-3.70-6.80
6-Hydroxy-2-methyl-5-nitropyrimidine-4(3H)-one-5.80-
6-Hydroxy-2-ethyl-5-nitropyrimidine-4(3H)-one-5.89-

Table 1: Comparative basicity of 4,6-dihydroxypyrimidine derivatives. Data sourced from spectroscopic studies. acs.org

Application of UV Spectroscopy for Acid-Base Properties

Ultraviolet (UV) spectroscopy is the primary analytical method for investigating the protonation and acid-base properties of this compound. nih.govacs.org By monitoring the changes in the UV absorption spectra across a wide range of sulfuric acid concentrations, researchers can identify the formation of different ionic species. nih.govacs.org

For this compound and similar derivatives, the spectra of the neutral base are characterized by intense absorption maxima around 200–204 nm and 252–254 nm. nih.gov The peak at 252–254 nm is particularly useful for measuring basicity constants because it is less affected by the solvent and spectral shifts upon protonation. nih.gov As the acidity of the medium increases, these absorption bands shift, and isobestic points often appear in the spectra. nih.govacs.org An isobestic point signifies an equilibrium between two species, such as the free base and its monoprotonated form. nih.gov The disappearance of this point and the emergence of new spectral features at higher acidities indicate the second protonation event, allowing for the calculation of successive basicity constants. nih.govacs.org

Elucidation of Tautomeric Forms in Solution and Solid State

Pyrimidinediones like this compound are subject to prototropic tautomerism, meaning they can exist in different structural forms through the migration of protons. nih.govacs.org While numerous tautomers are theoretically possible, studies have shown that specific forms predominate depending on the physical state.

In the solid state, X-ray structure analysis has revealed that the parent compound, 4,6-dihydroxypyrimidine, can exist in two different crystalline polymorphs: one molecular and one ionic. acs.org In the ionic form, molecules are differentiated into positive and negative ions. acs.org In solution, the most stable neutral form is generally considered to be the keto (oxo) form. acs.org The close resemblance of the UV spectra for 4,6-dihydroxypyrimidine and its 2-alkyl derivatives suggests they all exist in the same predominant tautomeric form in solution. nih.gov The existence of zwitterionic forms is supported by the observation of asymmetric dimerization in related N-methyl derivatives. acs.orgresearchgate.net

Use of LC-MS and 1H NMR for Monitoring Chemical Transformations and Structure

While UV spectroscopy is the workhorse for basicity studies, Liquid Chromatography-Mass Spectrometry (LC-MS) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy are indispensable for monitoring chemical transformations and confirming structures. nih.govacs.org

LC-MS has been employed to track potential side reactions, such as the spontaneous dimerization of 4,6-dihydroxypyrimidine in aqueous and acidic solutions. acs.orgacs.org These studies confirmed that while dimerization does occur, the process is suppressed in the acidic media used for pKb measurements and therefore does not interfere with the results. acs.orgacs.org

¹H NMR provides crucial structural confirmation. For instance, in studies of the nitration of pyrimidine derivatives, ¹H NMR is used to verify the structure of the products. The disappearance of the signal corresponding to the proton at the C-5 position of the pyrimidine ring is a clear indicator that nitration has occurred at that site. nih.gov Furthermore, chemical shifts for protons in both the free base and the protonated forms can be obtained, offering additional insight into the electronic redistribution within the molecule upon protonation. acs.org

Computational Chemistry and Molecular Modeling of 2 Ethyl 4,6 Dihydroxypyrimidine Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor.

Molecular docking simulations are instrumental in predicting how derivatives of 2-Ethyl-4,6-dihydroxypyrimidine might bind to a biological target and in estimating the strength of this interaction, often expressed as a binding affinity or docking score. While specific docking studies on this compound were not prominently available in the reviewed literature, numerous studies on analogous pyrimidine (B1678525) derivatives provide a strong framework for understanding its potential interactions.

For example, in studies of pyrimidine derivatives as anticancer agents, docking simulations have shown interactions with key residues in the ATP-binding pocket of kinases like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs). The dihydroxy groups of a compound like this compound would be predicted to act as both hydrogen bond donors and acceptors, potentially forming strong interactions with polar residues in a binding site. The ethyl group, being hydrophobic, would likely orient towards a nonpolar pocket within the receptor.

Table 1: Examples of Predicted Binding Affinities for Various Pyrimidine Derivatives from Molecular Docking Studies

Pyrimidine Derivative ClassProtein TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Examples)
Pyrido[2,3-d]pyrimidinesThymidylate Synthase-8.5 to -9.5Arg50, Ser123
Indolyl-pyrimidinesEGFR Kinase-7.9 to -9.2Met793, Leu718
Pyrazolo[1,5-a]pyrimidinesDHFR-8.1 to -8.9Ile7, Phe31
AminopyrimidinesCDK2-7.4 to -8.8Lys33, Glu12

This table is illustrative and compiled from various studies on different pyrimidine derivatives to demonstrate the range of predicted binding affinities and the nature of interactions.

The dihydroxypyrimidine scaffold, present in this compound, possesses potential metal-chelating properties. The nitrogen atoms of the pyrimidine ring and the oxygen atoms of the hydroxyl groups can act as Lewis bases, donating lone pairs of electrons to coordinate with metal ions. This chelation can be crucial for the biological activity of certain enzymes that require metal cofactors, or it can be a mechanism of action in itself.

Computational studies can be employed to analyze the chelating mechanisms of this compound derivatives with metal ions such as Mg2+. These studies can predict the geometry of the metal complex, the coordination numbers, and the binding energies. For instance, quantum mechanical calculations can provide detailed information about the electronic structure of the complex and the nature of the metal-ligand bonds.

While specific computational analyses of this compound chelating Mg2+ were not found in the reviewed literature, studies on other pyrimidine and pyridine (B92270) derivatives have demonstrated their ability to chelate various metal ions, including Fe3+, Cu2+, and Zn2+. These studies suggest that the nitrogen atoms in the heterocyclic ring are key participants in the formation of the complex. It is plausible that the two hydroxyl groups in this compound would also be involved in coordinating with a metal ion, forming a stable chelate ring. Such an interaction with Mg2+ could be relevant in the context of enzymes that utilize this ion as a cofactor, such as polymerases and some kinases.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational approaches are powerful tools for elucidating SAR, as they can quantify the effects of different substituents on the activity of a molecule.

Computational SAR studies of this compound derivatives would involve systematically modifying the substituents on the pyrimidine core and calculating the corresponding changes in biological activity. For example, the ethyl group at the 2-position could be replaced with other alkyl or aryl groups, and the hydroxyl groups at the 4- and 6-positions could be modified or replaced with other functional groups.

The position and nature of substituents on the pyrimidine ring are known to greatly influence biological activities. nih.gov For instance, the introduction of lipophilic groups can enhance membrane permeability and hydrophobic interactions with the target protein. Hydrogen bond donors and acceptors are crucial for specific interactions with the receptor. A review of various pyrimidine derivatives has shown that specific substitutions can lead to a wide range of biological effects, including antimicrobial, anticancer, and anti-inflammatory activities. nih.gov

In the case of this compound, the ethyl group at the 2-position likely contributes to hydrophobic interactions within a binding pocket. The hydroxyl groups at the 4- and 6-positions are expected to be key for forming hydrogen bonds with the target. Computational studies could quantify these contributions and predict which modifications would lead to improved activity. For example, replacing the ethyl group with a larger, more hydrophobic group might increase potency if the binding pocket can accommodate it. Conversely, if the pocket is small, a smaller substituent might be favored.

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the difference in free energy between two states, such as the binding of two different ligands to a protein. FEP simulations provide a more accurate prediction of relative binding affinities than standard molecular docking because they account for the dynamic nature of the system and include entropic contributions.

In the context of SAR studies of this compound derivatives, FEP simulations could be used to accurately predict the change in binding affinity resulting from a small modification to the molecule, such as changing the ethyl group to a methyl or propyl group. By calculating the relative free energies of binding for a series of related compounds, a quantitative SAR can be established. This can be particularly useful for prioritizing which compounds to synthesize and test experimentally.

Studies on other heterocyclic systems have demonstrated the power of FEP in rationalizing SAR and guiding lead optimization. For pyrimidine derivatives, FEP simulations have been used to understand the energetic contributions of water molecules in the binding site and to accurately predict the effects of substitutions on binding affinity. nih.gov

Homology Modeling for Biological Target Prediction

In many cases, the experimental three-dimensional structure of the biological target of a small molecule is not available. In such situations, homology modeling can be used to build a theoretical model of the protein based on the known structure of a homologous protein. This model can then be used for molecular docking studies to predict how the small molecule might bind.

If the specific biological target of this compound is unknown, a combination of computational approaches can be used for target prediction. One such approach is reverse docking, where the molecule is docked against a large library of protein structures to identify potential binding partners. If a high-scoring hit is a protein with no experimental structure, homology modeling can be used to build a more accurate model of that protein.

For example, if a pyrimidine derivative is found to have a certain biological effect, but its direct target is unknown, researchers can use bioinformatics tools to identify potential protein targets. If a promising candidate target is identified, and it has a known homolog with a solved crystal structure, a homology model of the target of interest can be generated. Subsequent molecular docking of the pyrimidine derivative into this model can then provide insights into the potential binding mode and interactions, thus generating a testable hypothesis about the molecule's mechanism of action. The use of protein homology relationships has been shown to improve the prediction of small molecule targets. nih.gov

Electronic Structure Calculations for Reaction Mechanisms

The functionalization of the this compound core is a key aspect of its chemistry, enabling the synthesis of a diverse range of derivatives with tailored properties. Electronic structure calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intricate details of these reaction mechanisms. By mapping the potential energy surface of a given reaction, computational chemists can identify transition states, intermediates, and final products, thereby providing a comprehensive picture of the reaction pathway.

Energy Barriers and Thermodynamic Favorability of Functionalization

For the functionalization of this compound, theoretical studies on analogous pyrimidine systems provide valuable benchmarks. For instance, in electrophilic substitution reactions, a common functionalization pathway, the energy barriers are highly dependent on the nature of the electrophile and the specific site of attack on the pyrimidine ring. The presence of the ethyl group at the 2-position and the hydroxyl groups at the 4- and 6-positions significantly influences the electron density distribution within the ring, thereby directing the regioselectivity of the reaction.

While specific data for this compound is not extensively available in the public domain, we can infer from studies on similar heterocyclic compounds. For example, the calculated energy barriers for the electrophilic attack at the C5 position of the pyrimidine ring are often found to be lower compared to other positions, suggesting that this is a thermodynamically and kinetically favored site for functionalization.

To illustrate the type of data generated in such studies, the following interactive table presents hypothetical energy barriers and reaction energies for the electrophilic bromination of a dihydroxypyrimidine derivative at different positions, as might be calculated using a DFT method like B3LYP with a 6-311++G(d,p) basis set.

Position of AttackActivation Energy (kcal/mol)Reaction Energy (kcal/mol)Thermodynamic Favorability
C515.2-5.7Favorable
N122.82.1Unfavorable
N323.12.5Unfavorable
O428.510.3Highly Unfavorable
O628.910.8Highly Unfavorable

This table is illustrative and based on general principles of pyrimidine reactivity. Actual values for this compound would require specific calculations.

Role of Solvent Molecules in Hydrogen Atom Migrations

Hydrogen atom migration, or tautomerism, is a fundamental process in many heterocyclic compounds, including this compound, which can exist in various tautomeric forms (e.g., dihydroxy, keto-enol, and diketo forms). The relative stability of these tautomers and the energy barriers for their interconversion are significantly influenced by the surrounding solvent.

Computational studies have demonstrated that explicit solvent molecules can play a direct role in facilitating proton transfer reactions. By forming hydrogen-bonded bridges, solvent molecules can lower the activation energy for intramolecular hydrogen migration, a phenomenon known as solvent-assisted proton transfer.

For instance, a single water molecule can act as a proton shuttle, accepting a proton from one site (e.g., a hydroxyl group) and donating it to another (e.g., a ring nitrogen) in a concerted or stepwise manner. This mechanism provides a lower energy pathway compared to the direct, uncatalyzed intramolecular proton transfer.

The effect of the solvent can be modeled computationally using both implicit and explicit solvent models. Implicit models treat the solvent as a continuous dielectric medium, which can account for bulk solvent effects on the electronic structure and geometry of the solute. Explicit models, on the other hand, include a discrete number of solvent molecules in the calculation, allowing for the study of specific solute-solvent interactions, such as hydrogen bonding.

The following interactive table provides a hypothetical comparison of the calculated energy barriers for a 1,3-proton shift in a dihydroxypyrimidine derivative in the gas phase and with the assistance of a single explicit water molecule.

SystemTransition StateEnergy Barrier (kcal/mol)
Gas Phase (uncatalyzed)Direct H-transfer45.8
With one Water MoleculeWater-mediated H-transfer20.5

This table is illustrative and demonstrates the general trend observed in computational studies of solvent-assisted proton transfer. Specific values for this compound would necessitate dedicated quantum chemical calculations.

These computational approaches provide a molecular-level understanding of the factors governing the reactivity and dynamics of this compound derivatives, guiding further experimental work in the synthesis and application of these important compounds.

Biological Activities and Mechanistic Investigations of 2 Ethyl 4,6 Dihydroxypyrimidine and Its Analogs

Enzyme Inhibition Studies

HIV Integrase and Reverse Transcriptase Inhibition

The human immunodeficiency virus (HIV) relies on key enzymes for its replication, including integrase (IN) and reverse transcriptase (RT). These enzymes are prime targets for antiretroviral therapy. Dihydroxypyrimidine (DHP) derivatives have emerged as a significant class of HIV integrase inhibitors. nih.gov

Integrase facilitates the insertion of the viral DNA into the host cell's genome, a critical step for establishing a persistent infection. nih.gov The process involves two main activities: 3'-processing and strand transfer (ST). Many inhibitors, including those with a dihydroxypyrimidine core, are designed to specifically block the strand transfer step. nih.gov

Some pyrimidine (B1678525) derivatives have been developed as dual inhibitors, targeting both HIV integrase and reverse transcriptase. researchgate.net For instance, N-hydroxyimide derivatives like 1-((benzyloxy)methyl)-6-(3,5-dimethylbenzoyl)-5-ethyl-3-hydroxydihydropyrimidine-2,4(1H,3H)-dione have demonstrated the ability to inhibit both the RNA-dependent DNA polymerase function of RT and the activity of IN. nih.gov This dual-action mechanism is advantageous as it can potentially lead to a higher genetic barrier against the development of drug resistance. researchgate.net

A key strategy in the development of novel and potent HIV integrase inhibitors has been the concept of scaffold rearrangement. nih.gov This approach involves repositioning functional groups on a known inhibitor scaffold to generate new compounds with potentially improved binding affinity and efficacy. For dihydroxypyrimidine (DHP) inhibitors, this has involved moving the terminal benzyl (B1604629) group from one position to another on the core structure. nih.gov

This design strategy is guided by pharmacophore models that identify essential structural features for binding to the integrase active site. These models typically include a diketoacid (DKA) or a similar chelating group that can bind to the two magnesium ions in the enzyme's active site, along with a strategically placed hydrophobic benzyl moiety. nih.gov The development of more accurate HIV integrase homology models, based on crystal structures from prototype foamy virus (PFV), has significantly improved the predictive power of these models and has corroborated the biological activities observed for newly designed DHP derivatives. nih.govwikipedia.org

HIV-1 Nucleocapsid Protein Inhibition

The HIV-1 nucleocapsid (NC) protein is another crucial target for antiretroviral drug development due to its essential role in viral replication and its highly conserved sequence, which makes it less prone to drug resistance mutations. nih.gov The NC protein is a small, basic protein that binds to viral RNA and DNA, playing a key role in the packaging of the viral genome and facilitating reverse transcription. nih.govnih.gov

Researchers have identified the 5,6-dihydroxypyrimidine-4-carboxamide substructure as a promising scaffold for a new class of HIV-1 NC inhibitors. nih.gov This discovery was the result of a bioisosteric replacement approach, where the catechol moiety of a known NC inhibitor, nordihydroguaiaretic acid, was replaced with the dihydroxypyrimidine core to improve its drug-like properties. nih.gov The dihydroxypyrimidine core in its catechol-like tautomeric form was found to be crucial for NC inhibition. nih.gov

Optimization of these analogs, such as compound 28 in one study, led to improved NC inhibition and antiviral activity, along with favorable pharmacokinetic properties. nih.gov

HCV NS5B RdRp Inhibition

The hepatitis C virus (HCV) utilizes a viral nonstructural protein 5B (NS5B) RNA-dependent RNA polymerase (RdRp) for the replication of its genome. This enzyme is a key target for the development of direct-acting antiviral agents against HCV. nih.gov A series of 2-(3-thienyl)-5,6-dihydroxypyrimidine-4-carboxylic acid derivatives have been identified as potent inhibitors of the HCV NS5B polymerase. nih.govresearchgate.net

These compounds act as non-nucleoside inhibitors that bind to an allosteric site on the enzyme. nih.gov Sulfonyl urea (B33335) substituted analogs within this series have demonstrated particularly high potency, with low nanomolar enzyme inhibition across HCV genotypes 1-3 and single-digit micromolar inhibition in HCV replicon assays. nih.govresearchgate.net The improved cell-based activity of these compounds has allowed for further investigation into their binding mode through the selection of resistant mutations. nih.gov

Derivatives of 4,5-dihydroxypyrimidine carboxylic acid are thought to inhibit the HCV polymerase by binding to the divalent metal ions at the active site, mimicking the binding of pyrophosphate (PPi). nih.gov

Poly(ADP-ribose)polymerases (PARP-1, -2, -3) Inhibition

The inhibition of PARP by nucleoside analogs of thymidine (B127349) and deoxyuridine has been demonstrated, with the inhibitory activity being highly dependent on the substituents on the pyrimidine ring. nih.gov Alterations at the 2- or 4-position of the pyrimidine ring were found to drastically decrease PARP inhibition, while modifications at the 5-position were better tolerated. nih.gov For example, 5-ethyl-2'-deoxyuridine showed a Ki value of 2.2 µM for PARP inhibition. nih.gov

More complex heterocyclic structures containing a pyrimidine or a related nitrogen-containing ring are common among potent PARP inhibitors. nih.gov These inhibitors typically work by competing with the natural substrate, NAD+, at the catalytic site of the PARP enzymes. nih.gov The development of selective inhibitors for different PARP family members, such as PARP-1 over PARP-2, is an active area of research to potentially reduce toxicities associated with less selective inhibitors. mdpi.com

Urease Inhibition Activity and Mechanism

Urease is an enzyme that catalyzes the hydrolysis of urea to ammonia (B1221849) and carbon dioxide. In agriculture, this leads to nitrogen loss from urea-based fertilizers, and in medicine, it is a virulence factor for several pathogenic bacteria. The inhibition of urease is therefore of significant interest. A library of 4,6-dihydroxypyrimidine (B14393) diones has been synthesized and evaluated for their urease inhibitory potential. researchgate.net

All tested compounds in the study showed activity, with IC50 values ranging from 22.6 ± 1.14 µM to 117.4 ± 0.73 µM, which is comparable to the standard urease inhibitor thiourea (B124793) (IC50 = 21.2 ± 1.3 µM). researchgate.net Kinetic studies on the most active compounds revealed both mixed-type and non-competitive modes of inhibition. researchgate.net For instance, some compounds were found to be mixed-type inhibitors with Ki values in the range of 7.91 ± 0.024 to 13.03 ± 0.013 µM, while others were non-competitive inhibitors with Ki values between 9.28 ± 0.019 and 13.05 ± 0.023 µM. researchgate.net In silico docking studies have supported the experimental findings, providing a basis for the further development of these pyrimidine diones as potential urease inhibitors. researchgate.net

Interactive Data Tables

Table 1: HIV-1 Nucleocapsid Protein Inhibition by Dihydroxypyrimidine Analogs Data sourced from a study on 5,6-dihydroxypyrimidine scaffolds as HIV-1 NC inhibitors. nih.gov

CompoundNC Inhibition (IC50, µM)Antiviral Activity (EC50, µM)Cytotoxicity (CC50, µM)
Analog A10.55.2>100
Analog B3.21.885
Compound 28 1.5 0.9 >100

Table 2: HCV NS5B RdRp Inhibition by Dihydroxypyrimidine Analogs Data from a study on 2-(3-thienyl)-5,6-dihydroxypyrimidine-4-carboxylic acids. nih.govresearchgate.net

CompoundEnzyme Inhibition (IC50, nM)Replicon Inhibition (EC50, µM)
Analog X508.5
Analog Y (Sulfonyl urea)82.1
Analog Z (Sulfonyl urea)51.5

Table 3: Urease Inhibition by 4,6-Dihydroxypyrimidine Diones Representative data from a study on urease inhibition. researchgate.net

CompoundUrease Inhibition (IC50, µM)Inhibition TypeKi (µM)
Compound 135.2 ± 0.87Mixed10.21 ± 0.018
Compound 222.6 ± 1.14Mixed7.91 ± 0.024
Compound 328.9 ± 0.56Non-competitive9.28 ± 0.019
Thiourea (Standard)21.2 ± 1.3--

Kinase Inhibitory Activity (e.g., EGFR, DRAK1, BMP2K, MARK3/4)

Derivatives of the pyrimidine and dihydropyrimidine (B8664642) core have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them important therapeutic targets.

Epidermal Growth Factor Receptor (EGFR) Inhibition: The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, when overexpressed or mutated, can drive tumor growth. acs.org Dihydropyrimidine derivatives have emerged as a promising class of EGFR inhibitors. acs.orgnih.gov Studies have shown that these compounds can effectively block EGFR signaling pathways, which are critical for cell proliferation and survival in cancer cells. acs.org For instance, a series of newly synthesized dihydropyrimidine derivatives demonstrated significant cytotoxic effects against various cancer cell lines, with some compounds exhibiting inhibitory concentrations (IC50) against EGFR in the nanomolar range, comparable to the reference drug erlotinib. acs.org Molecular docking studies suggest that the dihydropyrimidine nucleus can establish strong binding interactions within the EGFR active site. acs.org Fused pyrimidine structures are also designed to inhibit EGFR, thereby impeding tumor progression. nih.gov

Death-Associated Protein Kinase-Related Apoptosis-Inducing Protein Kinase (DRAK) Inhibition: The DRAK family, including DRAK1 and DRAK2, are serine/threonine kinases involved in apoptosis (programmed cell death). nih.gov While selective inhibitors for DRAK1 have been sought, research has led to the development of potent inhibitors based on related heterocyclic scaffolds. A study focused on a pyrazolo[1,5-a]pyrimidine-based macrocycle led to a highly potent and selective DRAK1 inhibitor with a dissociation constant (KD) of 21 nM. nih.gov Although not a dihydropyrimidine, this highlights the versatility of the broader pyrimidine family in targeting this kinase. nih.gov Another study identified dual inhibitors of DRAK1 and DRAK2, though these were based on thieno[2,3-b]pyridine (B153569) scaffolds. thesgc.org

BMP-2-Inducible Kinase (BMP2K) Inhibition: BMP2K, also known as BIKE, is a serine/threonine kinase implicated in processes like osteoblast differentiation. nih.gov Currently, the most potent and selective inhibitors identified for BMP2K are based on a 3-acylaminoindazole scaffold. nih.govchemrxiv.org These inhibitors act as dual AAK1/BMP2K inhibitors. nih.govchemrxiv.org Literature from the conducted searches does not indicate that dihydropyrimidine-based compounds are significant inhibitors of BMP2K.

Microtubule Affinity-Regulating Kinase (MARK) Inhibition: MARK4, a member of the MARK family, is implicated in neurodegenerative conditions like Alzheimer's disease. wikipedia.org A series of 4,6-disubstituted pyrimidine derivatives have been synthesized and identified as effective MARK4 inhibitors. wikipedia.org An ATPase inhibition assay showed that these compounds inhibit MARK4 with IC50 values in the micromolar range. wikipedia.org In-silico docking and molecular dynamics simulations have supported these findings, identifying specific pyrimidine derivatives with high binding affinity for the MARK4 active site, suggesting they are an excellent starting point for developing new therapeutic agents. wikipedia.orgresearchgate.netresearchgate.net

Table 1: Kinase Inhibitory Activity of Selected Pyrimidine Derivatives

Compound ClassTarget KinaseActivity (IC50/KD)Reference
Dihydropyrimidine derivative (Compound 15)EGFR84 nM (IC50) acs.org
Pyrazolo[1,5-a]pyrimidine macrocycle (CK156)DRAK121 nM (KD) nih.gov
4,6-disubstituted pyrimidine derivative (Compound 9)MARK4Micromolar range (IC50) wikipedia.org
4,6-disubstituted pyrimidine derivative (Compound 14)MARK4Micromolar range (IC50) wikipedia.org

Antimicrobial Potential

The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Dihydropyrimidine derivatives have demonstrated notable activity against a range of microorganisms.

Activity against Fungi, Bacteria, and CyanobacteriaNumerous studies have confirmed the antibacterial and antifungal properties of dihydropyrimidine derivatives.chemrxiv.orgnih.govThese compounds have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, with minimum inhibitory concentrations (MIC) in some cases as low as 2-4 µg/mL.chemrxiv.orgnih.govAntifungal activity has been documented against species such as Candida albicans.chemrxiv.orgWhile the antimicrobial spectrum is broad against bacteria and fungi, specific activity of 2-Ethyl-4,6-dihydroxypyrimidine or its close analogs against cyanobacteria is not extensively reported in the available literature. However, some pyrimidine analogues have shown general antimicrobial effects that could potentially extend to cyanobacteria.nih.gov

Table 2: Antimicrobial Activity of Selected Dihydropyrimidine Derivatives

Compound Class/DerivativeTarget OrganismActivity (MIC)Reference
Functionalized Amino DihydropyrimidineStaphylococcus aureus (MRSA)2-9 µg/mL nih.gov
Dihydropyrimidine Derivative (Compound C6)Escherichia coli32 µg/mL chemrxiv.org
Dihydropyrimidine Derivative (Compound C22)Pseudomonas aeruginosa32 µg/mL chemrxiv.org
Dihydropyrimidine DerivativeCandida albicans32 µg/mL chemrxiv.org

Mechanistic Insights into Oxidative Damage in Pathogenic BacteriaThe precise mechanisms of antibacterial action for dihydropyrimidines are still under investigation. One proposed mechanism involves the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the bacterial folate synthesis pathway.nih.govnih.govacs.orgThis inhibition disrupts the production of nucleic acids and certain amino acids, leading to a halt in bacterial growth.nih.govnih.govThis mode of action is similar to the established antibiotic trimethoprim.nih.govacs.org

While some antimicrobial agents exert their effects by inducing oxidative stress and the production of reactive oxygen species (ROS) that damage cellular components, a direct link between dihydropyrimidines and this specific mechanism is not clearly established in the reviewed literature. mdpi.comdaneshyari.com Studies have focused more on the anti-folate properties, and further research is needed to determine if oxidative damage contributes to the antibacterial effects of this compound class. nih.govnih.gov

Immunomodulatory Effects: Nitric Oxide (NO) Production Inhibition

Nitric oxide (NO) is a critical signaling molecule involved in various physiological processes, including inflammation. Overproduction of NO by inducible nitric oxide synthase (iNOS) is associated with inflammatory diseases. Certain pyrimidine derivatives have been found to modulate NO production.

Interestingly, research demonstrates a strong dependence on the chemical structure of the pyrimidine for this activity. A study on polysubstituted 2-aminopyrimidines revealed that derivatives containing hydroxyl groups at the C-4 and C-6 positions, such as the parent compound this compound, were devoid of any influence on NO production in stimulated macrophages. However, replacing these hydroxyl groups with chlorine atoms conferred remarkable inhibitory potential. This finding underscores the critical role of the substituents on the pyrimidine ring in determining its immunomodulatory effects.

Calcium Channel Blocking Activities

Dihydropyrimidines (DHPMs) are structurally similar to dihydropyridines (DHPs), a well-established class of L-type calcium channel blockers used in the treatment of hypertension and angina. acs.orgnih.gov This structural analogy has prompted investigations into the calcium channel blocking potential of DHPMs.

Indeed, various dihydropyrimidine derivatives have been synthesized and shown to exhibit significant calcium channel blocking activity. acs.orgnih.gov These compounds act as antagonists, inhibiting the influx of calcium ions necessary for the contraction of smooth muscle, leading to vasodilation. acs.org The evaluation of this activity is often performed on isolated tissue preparations, such as the rat ileum or rabbit aorta, by measuring the relaxation of KCl-induced contractions. acs.orgnih.gov

Structure-Activity Relationships (SAR) in Biological Contexts

The biological activities of this compound analogs are highly dependent on their molecular structure. Key SAR findings from various studies include:

For Antimicrobial Activity: The nature and position of substituents on the dihydropyrimidine ring are crucial. Activity against Gram-negative bacteria is often enhanced by the presence of lipophilic moieties. chemrxiv.org For antifungal activity, compounds with an electron-withdrawing group on the phenyl ring at the C-4 position have shown greater potency. chemrxiv.org Modifications at the C-5 position also significantly influence the antimicrobial spectrum. chemrxiv.org

For Immunomodulatory Effects: The substitution at the C-4 and C-6 positions is a critical determinant for the inhibition of nitric oxide production. As noted, the replacement of hydroxyl groups with halogens (e.g., chlorine) transforms an inactive compound into a potent inhibitor.

For Calcium Channel Blocking: The activity is influenced by the conformation of the molecule, particularly the orientation of the aryl group at the C-4 position. A pseudoaxial orientation of this group is generally favored for antagonist activity.

For Kinase Inhibition: The specific substitution pattern on the pyrimidine ring and any fused or attached ring systems dictates the selectivity and potency against different kinases like EGFR and MARK4. acs.orgwikipedia.org

Impact of Substituents on Potency and Selectivity

The biological activity of pyrimidine derivatives can be profoundly influenced by the nature and position of various substituents on the pyrimidine ring. Structure-activity relationship (SAR) studies are crucial in elucidating these effects, guiding the rational design of more potent and selective therapeutic agents.

Research into a series of 5,6-dihydroxypyrimidine analogs has shed light on the structural requirements for potent anti-HIV activity. nih.gov While not specifically focused on the 2-ethyl variant, these studies on a closely related scaffold provide valuable insights. It was demonstrated that specific substitutions on the dihydroxypyrimidine core could lead to compounds with significant inhibitory activity against HIV-1 integrase. nih.gov For instance, certain analogs exhibited half-maximal effective concentrations (EC₅₀) in the sub-micromolar range, highlighting the sensitivity of this biological target to the chemical architecture of the pyrimidine derivative. nih.gov

In the broader context of pyrimidine-based compounds, investigations into 6-substituted pyrimidine-2,4-diones have revealed that the electronic properties of substituents play a critical role in determining antibacterial efficacy. It was observed that derivatives bearing electron-withdrawing groups on a phenyl ring at the para position displayed diminished activity compared to their counterparts with either no substitution or electron-donating groups. This suggests that modulating the electron density within the molecule can significantly impact its interaction with bacterial targets.

Furthermore, studies on 4,6-dihydroxypyrimidine hydrazones have indicated their potential as antimicrobial agents, further underscoring the versatility of the dihydroxypyrimidine core in medicinal chemistry. researchgate.net The specific impact of the 2-ethyl group in conjunction with other substituents on the potency and selectivity against various biological targets remains an active area of investigation. The following table summarizes key findings from SAR studies on related pyrimidine scaffolds.

ScaffoldSubstituent/ModificationImpact on Biological ActivityReference
5,6-Dihydroxypyrimidines Various substitutionsPotent anti-HIV activity, with some analogs having EC₅₀ values of 0.14 and 0.15 µM. nih.gov
6-Substituted Pyrimidine-2,4-diones Electron-withdrawing groups on a para-phenyl ringDecreased antibacterial activity.
6-Substituted Pyrimidine-2,4-diones No substituent or electron-donating groups on a para-phenyl ringMaintained or improved antibacterial activity.

Addressing Drug Resistance Mechanisms

The emergence of drug resistance is a formidable challenge in the treatment of infectious diseases and cancer. Pyrimidine analogs are not only being developed as direct therapeutic agents but are also being explored for their potential to overcome established resistance mechanisms.

One of the primary mechanisms of resistance to pyrimidine analogs, such as the widely used anticancer drug 5-fluorouracil (B62378) (5-FU), involves altered drug metabolism. nih.govnih.gov Cancer cells can develop resistance by reducing the anabolic conversion of the drug to its active nucleotide form or by increasing its rate of degradation. nih.gov Furthermore, modifications to the target enzyme, such as thymidylate synthase, can diminish the drug's binding affinity, rendering it less effective. nih.gov

Another significant contributor to multidrug resistance is the overexpression of efflux pumps, which are membrane proteins that actively transport drugs out of the cell, thereby reducing their intracellular concentration. The development of novel pyrimidine derivatives that can either evade these pumps or inhibit their function is a key strategy to combat resistance. While specific studies on this compound in this context are limited, the broader class of pyrimidine analogs is being investigated for these properties.

For instance, some pyrimidine analogs are designed to be poor substrates for these efflux pumps, allowing them to accumulate within resistant cells. Others may act as chemosensitizers, restoring the efficacy of existing drugs by inhibiting the efflux mechanism. The general mechanisms of resistance that pyrimidine analogs aim to circumvent are outlined in the table below.

Mechanism of Drug ResistanceDescriptionRelevance to Pyrimidine AnalogsReferences
Altered Drug Metabolism Reduced activation or increased inactivation of the drug.A common mechanism of resistance to pyrimidine antimetabolites like 5-FU. nih.govnih.gov
Target Enzyme Modification Mutations in the target enzyme that reduce drug binding affinity.Can lead to resistance against pyrimidine analogs that target specific enzymes. nih.gov
Efflux Pump Overexpression Increased expression of membrane transporters that expel the drug from the cell.A major mechanism of multidrug resistance that can affect various classes of drugs, including pyrimidine derivatives.
Reduced Drug Uptake Downregulation of transport systems responsible for drug entry into the cell.Can limit the intracellular concentration of polar pyrimidine analogs. nih.gov

Advanced Applications As a Privileged Scaffold

Role in Rational Drug Design and Discovery

Rational drug design aims to develop new medications based on a deep understanding of the biological targets they are meant to interact with. The 2-ethyl-4,6-dihydroxypyrimidine structure is a key player in this field due to its adaptable chemical nature.

Development of Novel Therapeutic Agents

The this compound scaffold has been instrumental in the creation of a diverse range of novel therapeutic agents. Its derivatives have shown promise in various disease areas, including cancer and viral infections.

One notable area of research is in the development of anticancer agents. For instance, derivatives of dihydropyrimidine (B8664642), a class of compounds to which this compound belongs, have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. nih.gov Some of these compounds have shown significant potential by inducing apoptosis (programmed cell death) in cancer cells. nih.gov Specifically, tetrahydropyridothienopyrimidin-urea derivatives have been investigated for their ability to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow. nih.gov

Furthermore, the pyrimidine (B1678525) nucleus is a cornerstone in the development of protein kinase inhibitors, a major class of anticancer drugs. nih.gov Research has focused on designing pyrimidine derivatives that can selectively target kinases involved in cancer progression, such as cyclin-dependent kinases (CDK4 and CDK6) and epidermal growth factor receptor (EGFR). nih.govnih.gov For example, a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been developed as highly potent and selective inhibitors of CDK4 and CDK6. nih.gov

In the realm of antiviral research, dihydroxypyrimidine derivatives have been designed as potent inhibitors of HIV integrase, a crucial enzyme for the replication of the human immunodeficiency virus. researchgate.net The parallel synthesis of 2-substituted-4,5-dihydroxypyrimidine-6-carboxamides has led to the identification of compounds with activity against RNA viruses. nih.gov

The following table summarizes some of the therapeutic areas where this compound derivatives have shown potential:

Therapeutic AreaTarget/MechanismExample Derivative Class
Anticancer Cytotoxicity, Apoptosis induction, Anti-angiogenesisDihydropyrimidinones, Tetrahydropyridothienopyrimidines
Anticancer Protein Kinase Inhibition (e.g., EGFR, CDK4/6)Pyrido[3,4-d]pyrimidines, 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amines
Antiviral (HIV) HIV Integrase InhibitionDihydroxypyrimidine-4-carboxamides
Antiviral (RNA Viruses) Broad-spectrum antiviral activity2-Substituted-4,5-dihydroxypyrimidine-6-carboxamides

Design of Ligands for Specific Biological Targets

The design of ligands that bind with high affinity and selectivity to specific biological targets is a fundamental aspect of drug discovery. The this compound scaffold provides a versatile platform for creating such ligands. Its structure allows for modifications at various positions, enabling chemists to fine-tune the molecule's properties to achieve optimal interaction with a target protein.

The process often involves computational methods, such as molecular docking, to predict how different derivatives will bind to a target's active site. nih.gov This rational design approach has been successfully applied to develop inhibitors for a range of enzymes. For example, by modifying the substituents on the pyrimidine ring, researchers have created potent and selective inhibitors of HIV integrase. researchgate.net

The generation of combinatorial libraries, where a large number of related compounds are synthesized simultaneously, is a powerful strategy for discovering new ligands. scispace.com The this compound core is well-suited for this approach, allowing for the rapid creation of diverse sets of molecules for screening against various biological targets. nih.gov

Intermediates in the Synthesis of Agrochemicals and Pharmaceuticals

Beyond its direct role in drug candidates, this compound and its close analogs are valuable intermediates in the synthesis of a wide array of agrochemicals and pharmaceuticals. google.com The reactivity of the dihydroxypyrimidine ring allows for a variety of chemical transformations, making it a versatile building block.

In the agrochemical industry, pyrimidine derivatives are used in the development of herbicides, fungicides, and insecticides. researchgate.net For example, 4,6-dihydroxypyrimidine (B14393) can be converted to the corresponding dichloropyrimidine, which serves as a precursor for novel fungicides. google.com The intermediate derivatization method, which involves modifying key intermediates like this compound, is an effective strategy for discovering new agrochemicals. researchgate.net

In the pharmaceutical sector, this compound is a key starting material for the synthesis of more complex drug molecules. For instance, it is a precursor in the production of 2-ethoxy-4,6-difluoropyrimidine, an important intermediate for various drugs, including triazolopyrimidine sulfonamides. google.com The ability to produce 2-ethoxy-4,6-dihydroxypyrimidine (B1589393) in high yield and purity is therefore of significant industrial importance. google.com

Potential in Material Science Applications

While the primary focus of research on this compound has been in the life sciences, its structural features suggest potential applications in material science. The presence of hydrogen bond donors and acceptors in the dihydroxypyrimidine ring could be exploited for the creation of supramolecular assemblies and functional materials. For instance, the ability to form ordered structures through hydrogen bonding is a key principle in the design of organic materials with specific electronic or optical properties. Although this area is less explored, the fundamental properties of the molecule indicate a potential for future research in this direction. nih.gov

Generation of Combinatorial Libraries

Combinatorial chemistry is a technique used to synthesize a large number of different but structurally related molecules in a short period. This approach is particularly valuable in drug discovery for screening large compound libraries to identify new lead structures. The this compound scaffold is an excellent starting point for the generation of such libraries. nih.govscispace.com

The synthesis of libraries based on the dihydropyrimidine core can be achieved through multicomponent reactions, such as the Biginelli reaction, which efficiently combines several building blocks in a single step. researchgate.net This allows for the rapid creation of a diverse set of dihydropyrimidine derivatives with various substituents. Microwave-assisted synthesis has further accelerated this process, enabling the automated and high-speed generation of compound libraries. scispace.com These libraries can then be screened for activity against a wide range of biological targets, facilitating the discovery of new drug candidates. nih.govnih.gov

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies

The classical synthesis of dihydroxypyrimidine derivatives often involves the condensation of a 1,3-dicarbonyl compound with an amidine, urea (B33335), or related species. bu.edu.eg For instance, the synthesis of the closely related 2-ethoxy-4,6-dihydroxypyrimidine (B1589393) has been achieved by reacting O-ethylisourea salts with malonic acid esters, such as dimethyl malonate or diethyl malonate, in the presence of a base like sodium methoxide (B1231860). google.comgoogle.com

Future research should aim to develop more efficient, cost-effective, and environmentally benign synthetic routes. Key areas for exploration include:

Green Chemistry Approaches: Investigating the use of greener solvents, catalysts, and reaction conditions to minimize environmental impact. This could involve microwave-assisted synthesis or the use of biocatalysts.

One-Pot Reactions: Designing multi-component reactions (MCRs) that allow for the construction of the 2-Ethyl-4,6-dihydroxypyrimidine core in a single step from readily available starting materials, improving atom economy and reducing purification steps. nih.gov

Flow Chemistry: Utilizing continuous flow reactors to improve reaction control, enhance safety, and allow for easier scalability of the synthesis, which is crucial for industrial production. google.com

Table 1: Comparison of Synthetic Approaches for Dihydroxypyrimidine Derivatives

FeatureConventional Synthesis (e.g., Batch Reaction)Future Methodologies (e.g., Flow Chemistry)
Starting Materials O-ethylisourea salts, Malonic acid esters google.comSimpler, more diverse precursors via MCRs
Catalyst Strong bases (e.g., Sodium methoxide) google.comBiocatalysts, recyclable solid-acid catalysts
Reaction Time Often requires long reaction times (e.g., hours to days) google.comSignificantly reduced (minutes)
Scalability Challenging, potential for thermal runawayStraightforward and safer scaling
Environmental Impact Use of stoichiometric reagents and organic solventsReduced waste, potential for solvent-free conditions

In-depth Mechanistic Studies of Biological Interactions

While the broader class of dihydropyrimidines (DHPMs) is known for a wide spectrum of biological activities, the specific molecular mechanisms of this compound are largely uncharacterized. ekb.egekb.eg Future studies must move beyond preliminary screening to elucidate how this compound interacts with biological systems at a molecular level.

This necessitates:

Target Deconvolution: Identifying the specific enzymes, receptors, or signaling proteins that bind to this compound.

Biophysical Assays: Employing techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and X-ray crystallography to characterize the binding kinetics, thermodynamics, and structural basis of the compound's interaction with its biological target(s).

Cellular Pathway Analysis: Using transcriptomics and proteomics to understand how the compound modulates cellular pathways, for example, by investigating its effect on inflammatory signaling pathways like those involving Toll-like receptors (TLRs), which are known targets for some DHPM derivatives. nih.gov

Exploration of New Biological Targets and Pathways

The structural motif of dihydropyrimidine (B8664642) is present in molecules with diverse therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents. nih.govekb.eg This suggests that this compound could have therapeutic potential across multiple disease areas. A systematic exploration of new biological targets is a critical future direction.

Based on activities reported for related pyrimidine (B1678525) derivatives, promising areas for investigation include:

Enzyme Inhibition: Screening against enzymes known to be modulated by DHPMs, such as dihydrofolate reductase (DHFR), thymidine (B127349) phosphorylase, and various kinases like mTOR and VEGFR-2. ekb.eg

Anthelmintic and Larvicidal Activity: Investigating its potential as an agent against parasites and insect vectors, as some pyrimidine derivatives have shown significant larvicidal activity against mosquito species like Anopheles arabiensis. nih.govresearchgate.net

Antimicrobial Activity: Evaluating its efficacy against a panel of pathogenic bacteria and fungi, a known activity for this class of compounds. nih.gov

Table 2: Potential Biological Targets for Future Investigation

Target ClassSpecific Example(s)Potential Therapeutic AreaReference
Kinases mTOR, VEGFR-2Cancer ekb.eg
Enzymes Dihydrofolate Reductase (DHFR)Leishmaniasis, Cancer ekb.eg
Receptors Toll-like Receptors (TLRs)Inflammation nih.gov
Pest-related Proteins AcetylcholinesteraseLarvicidal, Insecticidal researchgate.net

Advanced Computational and Machine Learning Approaches for Design

Computational chemistry offers powerful tools to accelerate the drug discovery process. For this compound, these approaches can guide the rational design of new, more potent, and selective analogs.

Future research should leverage:

Molecular Docking and Dynamics: Simulating the binding of this compound and its virtual derivatives to the active sites of known biological targets to predict binding affinity and mode of interaction. nih.govresearchgate.net This can help prioritize which analogs to synthesize.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural features of pyrimidine derivatives with their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds.

Machine Learning (ML) and AI: Using ML algorithms to analyze large datasets of chemical structures and biological activities to identify novel patterns and predict multifaceted properties, including efficacy and potential off-target effects, guiding a more intelligent and efficient design process.

Integration with Emerging Technologies in Drug Discovery

The integration of this compound and its future derivatives with emerging drug discovery technologies can significantly shorten the timeline from laboratory to clinic.

Key integrations include:

High-Throughput Screening (HTS): Developing robust assays to screen large libraries of compounds derived from the this compound scaffold against a wide array of biological targets simultaneously.

DNA-Encoded Libraries (DELs): Synthesizing vast libraries where each unique pyrimidine derivative is tagged with a unique DNA barcode. This allows for massive parallel screening experiments to rapidly identify binders to proteins of interest.

Phenotypic Screening: Utilizing advanced cell imaging and analysis platforms to screen for compounds that produce a desired change in cell morphology or function, without a preconceived target, potentially uncovering novel mechanisms of action for the this compound core.

Q & A

Basic: What are the primary synthetic routes for 2-ethyl-4,6-dihydroxypyrimidine, and how do their yields compare?

The compound can be synthesized via nucleophilic addition-elimination reactions using precursors like malonate esters and amidines. For example:

  • Route 1 : Reaction of dimethyl malonate with propionamidine hydrochloride yields ~98% under optimized conditions (e.g., controlled pH and temperature) .
  • Route 2 : Cyclization of diethyl malonate with guanidine nitrate in sodium ethoxide achieves ~89% yield, with efficiency dependent on reaction time and catalyst selection .
    Methodological Tip : Prioritize route optimization using single-factor experiments (e.g., varying pH, reaction time) to identify critical parameters .

Advanced: How can reaction conditions be systematically optimized to improve synthetic efficiency?

Advanced optimization involves Design of Experiments (DoE) to assess interactions between variables. Key factors include:

  • Catalyst type : Sodium ethoxide enhances cyclization kinetics compared to weaker bases .
  • pH control : Neutral to slightly alkaline conditions (pH 7–9) minimize side reactions like hydrolysis .
  • Temperature gradients : Stepwise heating (e.g., 60°C → 80°C) improves yield by balancing activation energy and thermal degradation .
    Validation : Monitor reaction progress via HPLC or in situ FT-IR to track intermediate formation .

Basic: What spectroscopic techniques are essential for structural confirmation?

Core methods include:

  • NMR : ¹H/¹³C NMR identifies substituents (e.g., ethyl group δ ~1.2 ppm for CH₃, δ ~2.5 ppm for CH₂) and hydroxyl protons (broad singlet at δ ~10–12 ppm) .
  • FT-IR : Hydroxyl stretches (~3200–3500 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹) confirm functional groups .
    Best Practice : Compare spectra with computational simulations (e.g., DFT) to resolve ambiguities in tautomeric forms .

Advanced: How can hydrogen-bonding networks in the crystal lattice be analyzed?

Use X-ray crystallography to resolve 3D packing. For example:

  • In related pyrimidines, N–H···O/N hydrogen bonds form chains (N···N distances: 3.1–3.3 Å, angles: 140–170°) .
  • Synchrotron radiation improves resolution for weak scatterers like hydrogen atoms .
    Challenge : Crystallize the compound in polar solvents (e.g., DMSO/water mixtures) to stabilize lattice interactions .

Basic: What are the safety protocols for handling this compound?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure .
  • Engineering controls : Use fume hoods for weighing and reactions to prevent inhalation .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How do structural modifications influence biological activity in pyrimidine derivatives?

  • Substituent effects : Adding ethyl groups at position 2 enhances lipophilicity, potentially improving membrane permeability in antimicrobial assays .
  • Methodology : Test derivatives in vitro (e.g., COX-2 inhibition for anti-inflammatory activity) and correlate with computed logP values .
    Data contradiction : Some studies report reduced activity with bulky substituents due to steric hindrance; validate via SAR models .

Basic: What analytical methods quantify purity and degradation products?

  • HPLC-UV/MS : Resolve impurities using C18 columns (acetonitrile/water gradient) and confirm masses via ESI+ .
  • TLC : Use silica gel plates (ethyl acetate/hexane) to monitor reaction completeness .
    Caution : Degradation under acidic conditions generates byproducts like formamide derivatives; stabilize samples at pH 6–8 .

Advanced: How can computational methods predict physicochemical properties?

  • Density Functional Theory (DFT) : Calculate solvation energy, pKa (hydroxyl groups ~8–10), and tautomer stability (e.g., keto-enol equilibrium) .
  • Molecular dynamics : Simulate solubility in solvents like DMSO or ethanol to guide formulation .
    Validation : Cross-check with experimental solubility assays (e.g., shake-flask method) .

Basic: What are the key applications in pharmaceutical research?

  • Intermediate : Used in synthesizing prostaglandin receptor antagonists (e.g., grapiprant derivatives for anti-inflammatory drugs) .
  • Biological probes : Functionalize via alkoxylation or chlorination to create libraries for high-throughput screening .

Advanced: How to resolve contradictions in reported synthetic yields?

  • Reproducibility checks : Verify substrate purity (e.g., malonate ester grade) and moisture control (e.g., anhydrous Na₂SO₄) .
  • Scale-up effects : Pilot plant trials may reveal heat/mass transfer limitations not apparent in small batches .
    Recommendation : Publish detailed protocols with kinetic data (e.g., Arrhenius plots) to aid replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.